Welcome to the BenchChem Online Store!
molecular formula C8H18N2O B117127 2-Methyl-1-(piperazin-1-yl)propan-2-ol CAS No. 156339-46-7

2-Methyl-1-(piperazin-1-yl)propan-2-ol

Cat. No. B117127
M. Wt: 158.24 g/mol
InChI Key: MUIRIPUTKCTCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08273738B2

Procedure details

piperazine (6.88 g, 80.0 mmol) was dissolved in ethanol (40 mL), and 1-chloro-2-methyl-2-propanol (2.18 g, 20.0 mmol) was added thereto, and then, the mixture was stirred at 110° C. for 6 hours. After the mixture was left to cool to room temperature, the solvent was evaporated. Then, ethyl acetate was added to the residue, and the precipitated solid was removed by filtration. The solvent of the filtrate was removed under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/methanol=90/10) to give 2-methyl-1-(piperazin-1-yl)propan-2-ol (1.89 g, 11.96 mmol, 60%).
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[CH2:8][C:9]([CH3:12])([OH:11])[CH3:10]>C(O)C>[CH3:8][C:9]([OH:11])([CH3:12])[CH2:10][N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
6.88 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.18 g
Type
reactant
Smiles
ClCC(C)(O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After the mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Then, ethyl acetate was added to the residue
CUSTOM
Type
CUSTOM
Details
the precipitated solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/methanol=90/10)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(CN1CCNCC1)(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.96 mmol
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.